2-[(4-chlorophenyl)thio]-N-(2,6-diethylphenyl)propanamide
Overview
Description
2-[(4-chlorophenyl)thio]-N-(2,6-diethylphenyl)propanamide, commonly known as CDDP, is a chemical compound that belongs to the class of amide compounds. It has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.
Mechanism of Action
The exact mechanism of action of CDDP is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX-2, CDDP reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
CDDP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, CDDP has been shown to reduce the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of CDDP is its wide range of biological activities. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, as well as potential applications in the treatment of various diseases. Additionally, CDDP is relatively easy to synthesize, making it readily available for use in lab experiments.
However, there are also some limitations to the use of CDDP in lab experiments. One limitation is its potential toxicity. CDDP has been shown to be toxic to certain cell types, particularly at high concentrations. Additionally, CDDP has been shown to have potential interactions with other drugs, which may limit its use in certain experimental settings.
Future Directions
There are a number of potential future directions for research on CDDP. One area of research could be the development of more potent and selective COX-2 inhibitors based on the structure of CDDP. Additionally, further studies could be conducted to investigate the potential applications of CDDP in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Finally, more research could be conducted to investigate the potential toxicity and interactions of CDDP, particularly in vivo.
Scientific Research Applications
CDDP has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, CDDP has been shown to have potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,6-diethylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNOS/c1-4-14-7-6-8-15(5-2)18(14)21-19(22)13(3)23-17-11-9-16(20)10-12-17/h6-13H,4-5H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLVDPUFSSWMGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(C)SC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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